molecular formula C11H7ClO4S B2989285 8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid CAS No. 854357-34-9

8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid

Cat. No.: B2989285
CAS No.: 854357-34-9
M. Wt: 270.68
InChI Key: YANVGPUCJYUCGY-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid typically involves multiple steps, starting with the construction of the benzodioxine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the formation of the benzodioxine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including adhesives and sealants.

Mechanism of Action

The mechanism by which 8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism can vary based on the context of its application and the specific biological or chemical environment.

Comparison with Similar Compounds

  • Thieno[2,3-g][1,4]benzodioxine-7-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties.

  • 8-Bromo-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

  • 2,3-Dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid: A simpler analog without the chlorine substitution.

Uniqueness: The presence of the chlorine atom in 8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid imparts unique chemical and physical properties compared to its analogs

Properties

IUPAC Name

8-chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO4S/c12-9-5-3-6-7(16-2-1-15-6)4-8(5)17-10(9)11(13)14/h3-4H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANVGPUCJYUCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854357-34-9
Record name 6-chloro-10,13-dioxa-4-thiatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraene-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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